4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
Overview
Description
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a Loratadine impurity.
Mechanism of Action
Target of Action
Loratadine Impurity E, also known as 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one, is a derivative of Loratadine . Loratadine is a second-generation antihistamine . Therefore, it’s reasonable to infer that Loratadine Impurity E may also act on histamine receptors, specifically H1 receptors .
Mode of Action
Considering its structural similarity to loratadine, it might interact with h1 receptors, inhibiting the binding of histamine, and thereby alleviating allergic symptoms .
Biochemical Pathways
As a potential antihistamine, it may affect the histamine-mediated immune response pathway .
Pharmacokinetics
Loratadine, the parent compound, is known to be rapidly absorbed and extensively metabolized in humans . It’s plausible that Loratadine Impurity E might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
If it acts similarly to loratadine, it may help alleviate symptoms of allergic reactions by blocking the action of histamine at h1 receptors .
Biochemical Analysis
Biochemical Properties
It is known that Loratadine, the parent compound, interacts with histamine H1 receptors, inhibiting the binding of pyrilamine . It’s plausible that 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one may have similar interactions or may interact with other enzymes, proteins, and biomolecules.
Cellular Effects
Studies on Loratadine have shown that it can induce apoptosis and inhibit epithelial-mesenchymal transition (EMT) in certain concentrations . It’s possible that this compound may have similar effects on cells.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on Loratadine has shown that it can be quantified in its bulk drug samples, suggesting its stability .
Dosage Effects in Animal Models
Studies on Loratadine have shown a positive association between Loratadine administration and improved survival outcomes in lung cancer patients, exhibiting dose dependency .
Metabolic Pathways
Loratadine is known to be extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Transport and Distribution
Studies on Loratadine and its metabolites have shown that they are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Properties
IUPAC Name |
7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZNHVKGINCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158079 | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133330-60-6 | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133330606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-DICHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LG9V5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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